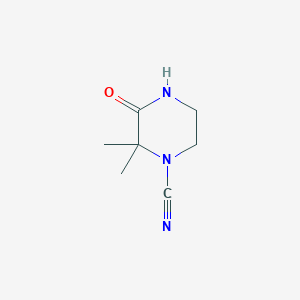
2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile is a chemical compound with the molecular formula C7H12N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method is the reaction of 2,2-dimethyl-3-oxopiperazine-1-carbaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety protocols. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives.
科学的研究の応用
2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.
作用機序
The mechanism of action of 2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-oxopiperazine-1-carbaldehyde: A closely related compound with similar structural features but different functional groups.
4,4-Dimethyl-3-oxopentanenitrile: Another compound with a similar nitrile group but different overall structure.
Pyrrolopyrazine derivatives: Compounds with a similar nitrogen-containing heterocyclic structure.
Uniqueness
2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactivity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
86241-68-1 |
|---|---|
分子式 |
C7H11N3O |
分子量 |
153.18 g/mol |
IUPAC名 |
2,2-dimethyl-3-oxopiperazine-1-carbonitrile |
InChI |
InChI=1S/C7H11N3O/c1-7(2)6(11)9-3-4-10(7)5-8/h3-4H2,1-2H3,(H,9,11) |
InChIキー |
NLOKXMIYIMHKBC-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NCCN1C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



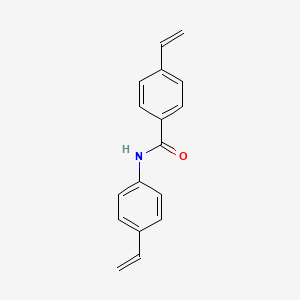

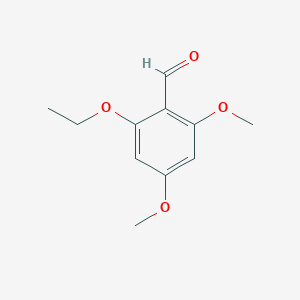
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
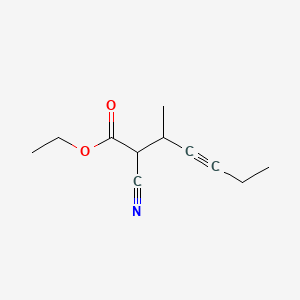

![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
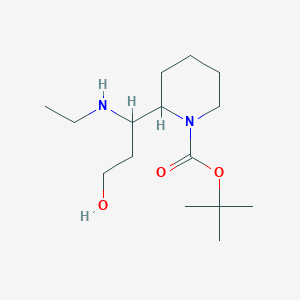
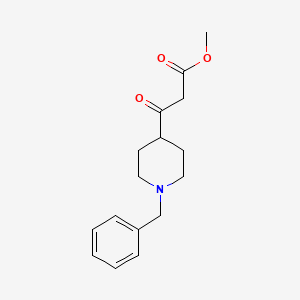

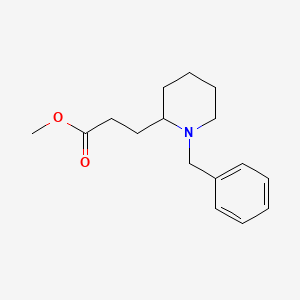
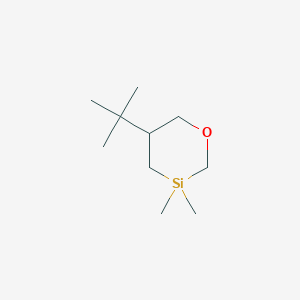
![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
